Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Description

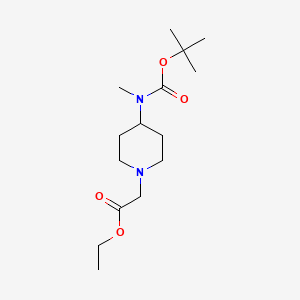

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate (CAS: 874842-63-4) is a protected piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol . This compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group and an ethyl ester-functionalized acetamide side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocyclic chemistry .

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3 |

InChI Key |

XNZJHNJHKJTCGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with ethyl bromoacetate to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. The piperidine ring enhances its binding affinity to these targets, facilitating the desired biological or chemical effect .

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their distinguishing features:

Structural and Functional Differences

Ester Group Variations: The target compound uses an ethyl ester, whereas analogs like Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate and Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate feature a methyl ester.

Amino Group Substitution: The Boc-protected methylamino group in the target compound introduces steric hindrance, which may reduce nucleophilicity compared to non-methylated analogs like Ethyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-1-yl)acetate . This substitution could improve metabolic stability in pharmaceutical applications.

Heterocycle Modifications :

- Replacing piperidine with piperazine (as in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often used to modulate solubility and bioavailability.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate to achieve high yields?

Methodological Answer:

Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and stoichiometry. For example:

- Step 1: Piperidine derivatives are functionalized with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane or ethyl acetate) at 20–25°C .

- Step 2: Alkylation of the piperidine nitrogen using ethyl bromoacetate in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF) at 50–60°C achieves moderate to high yields (75–87%) .

- Purification: Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to isolate the product with >85% purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (MW: 300.39 g/mol) and detect impurities. For example, LCMS (ESI) m/z: [M + H]⁺ should match the calculated value (301.3) .

- NMR Spectroscopy: Key signals include:

- Melting Point: Consistent with literature values (e.g., 43–44°C for analogous compounds) .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during synthetic workflows?

Methodological Answer:

- Role of Boc: The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks). However, it is acid-labile, requiring cautious handling in acidic conditions .

- Stability Data:

Advanced Question: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Discrepancies in reported yields (e.g., 86% vs. 87.2%) arise from:

- Solvent Polarity: Ethyl acetate improves solubility of intermediates compared to dichloromethane, reducing side-product formation .

- Catalyst Use: Reactions using cesium carbonate (strong base) vs. 4-methylmorpholine-2,6-dione (milder base) affect reaction efficiency .

- Validation: Replicate protocols with controlled variables (e.g., inert atmosphere, moisture-free solvents) to isolate critical factors.

Advanced Question: How can researchers mitigate the formation of synthetic by-products like de-Boc derivatives?

Methodological Answer:

- Preventive Measures:

- By-Product Analysis:

Advanced Question: What computational or experimental methods predict the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- LogP Calculation: Estimated LogP (octanol/water) ≈ 2.1–2.5 via software (e.g., ChemAxon), indicating moderate lipophilicity .

- Solubility Screening:

Advanced Question: How do structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) compare in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences:

- Biological Relevance: Piperidine derivatives with Boc-protected amines are preferred in drug discovery for improved pharmacokinetics .

Advanced Question: What experimental protocols address unexpected degradation during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Question: How can researchers optimize selectivity in functionalizing the piperidine nitrogen versus other reactive sites?

Methodological Answer:

- Selective Alkylation:

Advanced Question: What troubleshooting steps are recommended for low-yielding reactions involving this compound?

Methodological Answer:

- Diagnostic Steps:

- Corrective Actions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.